Cas no 60348-60-9 (2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether))

2,2',4,4',5-Pentabromodiphenyl Ether (>80%) is a brominated flame retardant primarily used in polymer applications to enhance fire resistance. The product contains approximately 10% 2,2',4,4',5,5'-Hexabromodiphenyl Ether as an impurity, which may contribute to its overall flame-retardant efficacy. Its high bromine content ensures effective thermal stability and flame suppression in materials such as plastics, textiles, and electronic components. The compound’s compatibility with various industrial processes makes it a practical choice for formulations requiring consistent performance under high temperatures. Due to its persistence in the environment, proper handling and regulatory compliance are essential. This product is suited for applications demanding reliable flame retardancy with controlled impurity levels.
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) structure
60348-60-9 structure
商品名:2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
CAS番号:60348-60-9
MF:C12H5OBr5
メガワット:564.6875
MDL:MFCD04112998
CID:503527
PubChem ID:329754618

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 化学的及び物理的性質

名前と識別子

    • Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)-
    • 2,2',4,4',5-PENTABROMODIPHENYL ETHER
    • BDE No 99 solution
    • [14C]-BDE-99
    • 1,2,4-Tribromo-5-(2,4-dibromophenoxy)benzene
    • 2,2',3,5,6'-PENTACHLOROBIPHENYL
    • 2,2',4,4',5-PentaBDE
    • 2,2,4,4,5-Pentabromodiphenyl ether50µg
    • 2,2’,4,4’,5-Pentabromodiphenyl ether
    • BDE-99
    • Benzene,1,2,4-tribromo-5-(2,4-dibromophenoxy)
    • PBDE-99
    • 2,2′,4,4′,5-PentaBDE
    • BDE 99
    • PBDE 99
    • CHEMBL374400
    • 2,2',4,4',5-Pentabromdiphenylether, BDE 99
    • TARDEX 50
    • MFCD04112998
    • NCGC00091436-01
    • Pentabromodiphenyl oxide (technical)
    • CHEBI:81582
    • Pentabromodiphenyl Oxide Repackaged
    • SCHEMBL14938654
    • Tox21_201143
    • TARDEX 50L
    • Tox21_200156
    • 1-[2,4-bis(bromanyl)phenoxy]-2,4,5-tris(bromanyl)benzene
    • 60348-60-9
    • NCGC00257710-01
    • UNII-D3A2T91I1E
    • 2,2',4,4',5,-Penabromodiphenyl ether
    • Benzene, 1,1'-oxybis-, pentabromo deriv.
    • CAS-32534-81-9
    • SMR000568490
    • NCGC00091436-02
    • NCGC00091436-03
    • CAS-60348-60-9
    • DSSTox_RID_77340
    • 2,2',4,4',5 pentabromodiphenyl ether
    • NCGC00091436-05
    • PBDE No. 99
    • 2,2',4,4',5-PENTABROMODIPHENYL OXIDE
    • DE 71
    • DSSTox_CID_4246
    • 2,2,4,4,5-Pentabromodiphenyl ether
    • Q412017
    • HMS3039F12
    • E89249
    • 2,4-dibromophenyl 2,4,5-tribromophenyl ether
    • DSSTox_GSID_24246
    • DTXCID404246
    • PBDE 99 50 microg/mL in Nonane
    • Pentabromodiphenyl oxide (technical) (DE 71)
    • NCGC00258695-01
    • BDE No 99, analytical standard
    • NCGC00091436-04
    • DTXSID9030048
    • NS00004728
    • BDE No 99
    • Benzene, 1,2,4-tribromo-5-(2,4-dibromophenoxy)-
    • C18203
    • YSCK0279
    • DE-71
    • 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
    • 2,2',4,4',5-Pentabromodiphenyl Ether (>80%)
    • MLS001065585
    • 2,2',4,4',5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2',4,4',5,5'-Hexabromomdip
    • D3A2T91I1E
    • MDL: MFCD04112998
    • インチ: InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
    • InChIKey: WHPVYXDFIXRKLN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

計算された属性

  • せいみつぶんしりょう: 559.62600
  • どういたいしつりょう: 559.625728
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

  • ゆうかいてん: -7 to -3 deg C (commercial)
  • ふってん: Decomposes at 200-300 deg C (commercial)
  • フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
  • PSA: 9.23000
  • LogP: 7.29140
  • 濃度: 50 μg/mL in isooctane

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) セキュリティ情報

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB525732-2 mg
2,2',4,4',5-Pentabromdiphenylether, BDE 99; .
60348-60-9
2mg
€188.40 2023-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33676-1ML
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
60348-60-9
1ml
¥4419.05 2023-10-25
SHENG KE LU SI SHENG WU JI SHU
sc-233924-1 ml
BDE No 99 solution,
60348-60-9
1 ml
¥2369.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
J09S-14355K0-1ML-1ml
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
60348-60-9
1ml
¥1753 2023-11-24
abcr
AB525732-10mg
2,2',4,4',5-Pentabromdiphenylether, BDE 99; .
60348-60-9
10mg
€588.40 2025-02-21
1PlusChem
1P00EA0J-1g
2,2',4,4',5-PENTABROMODIPHENYL ETHER
60348-60-9 98%
1g
$930.00 2024-04-22
BAI LING WEI Technology Co., Ltd.
R6893120f-1ml
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
60348-60-9
1ml
¥1200 2023-11-24
BAI LING WEI Technology Co., Ltd.
R67722090-10mg-10mg
2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
60348-60-9
10mg
¥3500 2023-11-24
A2B Chem LLC
AG65363-100mg
2,2',4,4',5-PENTABROMODIPHENYL ETHER
60348-60-9 98%
100mg
$311.00 2024-04-19
BAI LING WEI Technology Co., Ltd.
S21P237765-50mg
2,2',4,4',5-Pentabromodiphenyl Ether (>80%) (Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)
60348-60-9
50mg
¥13166 2023-11-24

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) 関連文献

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether)に関する追加情報

2,2',4,4',5-Pentabromodiphenyl Ether (CAS No. 60348-60-9): Properties, Applications, and Environmental Considerations

2,2',4,4',5-Pentabromodiphenyl Ether (CAS No. 60348-60-9), commonly referred to as PentaBDE, is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. This compound, typically containing >80% purity with ~10% 2,2',4,4',5,5'-Hexabromodiphenyl Ether as an impurity, has been widely studied due to its historical use in industrial applications and persistent environmental presence. Its molecular structure consists of a diphenyl ether backbone substituted with five bromine atoms, contributing to its thermal stability and flame-retardant properties.

The primary application of PentaBDE has been as an additive flame retardant in flexible polyurethane foam, textiles, and electronics. However, growing concerns over its bioaccumulation potential and environmental persistence have led to global restrictions under the Stockholm Convention on Persistent Organic Pollutants (POPs). Researchers now focus on understanding its environmental fate, degradation pathways, and potential alternatives, making it a frequent topic in green chemistry discussions.

From an analytical perspective, 2,2',4,4',5-Pentabromodiphenyl Ether is typically identified using GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) techniques. Recent studies emphasize improved detection methods with lower limits of quantification (LOQ) to monitor its presence in environmental samples. The compound's log Kow (octanol-water partition coefficient) of approximately 6.5 indicates high lipophilicity, explaining its tendency to accumulate in fatty tissues and biomagnify through food chains.

Environmental scientists frequently investigate PentaBDE's half-life in various media, with estimates ranging from years to decades in sediments. This persistence, combined with its potential endocrine-disrupting effects, has made it a priority compound in environmental risk assessments. Current research explores microbial degradation mechanisms and advanced oxidation processes for remediation of contaminated sites, addressing common search queries about PBDE removal technologies.

In material science, the quest for sustainable flame retardants has intensified interest in PentaBDE's structure-activity relationships. Researchers examine how bromination patterns affect both flame-retardant efficiency and environmental behavior, with particular attention to structure-toxicity correlations. These studies inform the development of next-generation flame retardants with improved environmental profiles, a hot topic in polymer additive innovation.

Regulatory aspects of 2,2',4,4',5-Pentabromodiphenyl Ether continue to evolve, with recent updates to REACH regulations and global chemical inventories reflecting changing risk assessments. Compliance specialists often search for information on PBDE restriction timelines and exemption criteria, particularly for legacy products. The compound serves as a case study in chemical policy development, illustrating the balance between fire safety and environmental protection.

From a toxicological standpoint, PentaBDE research focuses on its potential impacts on thyroid hormone disruption and neurodevelopmental effects, particularly in sensitive life stages. These studies employ in vitro assays and computational toxicology approaches to elucidate mechanisms of action, addressing frequent queries about PBDE health effects. The scientific community emphasizes the need for exposure assessment methodologies to better understand real-world risks.

Analytical chemists have developed sophisticated isotope dilution techniques for accurate quantification of 2,2',4,4',5-Pentabromodiphenyl Ether in complex matrices. Method validation studies frequently appear in literature, focusing on matrix effects reduction and analytical reproducibility - key concerns for laboratories performing environmental monitoring. These technical advancements support more reliable environmental forensics and source apportionment studies.

The compound's behavior in waste treatment systems represents another active research area, particularly regarding thermal decomposition products and recycling stream contamination. Engineers investigate waste-to-energy processes that might mineralize PentaBDE while preventing formation of polybrominated dibenzodioxins/furans (PBDD/Fs). These studies respond to industry needs for circular economy solutions that address legacy chemicals.

Emerging research explores photodegradation kinetics of 2,2',4,4',5-Pentabromodiphenyl Ether in various environmental compartments, with particular interest in nanomaterial-enhanced degradation. Such studies provide insights into natural attenuation processes while informing remediation technology development. The scientific community continues to debate the environmental significance of debromination products, which may exhibit different toxicity profiles than the parent compound.

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